molecular formula C14H14ClNO B1361692 5-Chloro-2-(2,3-dimethylphenoxy)aniline CAS No. 893750-96-4

5-Chloro-2-(2,3-dimethylphenoxy)aniline

Cat. No. B1361692
M. Wt: 247.72 g/mol
InChI Key: OGJWLTHVSIELFN-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,3-dimethylphenoxy)aniline is a chemical compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(2,3-dimethylphenoxy)aniline consists of a benzene ring with a chlorine atom and an amine group attached. It also has a phenoxy group attached, which contains another benzene ring with two methyl groups .


Physical And Chemical Properties Analysis

5-Chloro-2-(2,3-dimethylphenoxy)aniline has a molecular weight of 247.72 and a molecular formula of C14H14ClNO .

Scientific Research Applications

Organometallic Compound Synthesis

  • The compound has been utilized in the synthesis of pentacoordinate triorganotin(IV) compounds, exhibiting hypervalent nature and trigonal-bipyramidal structures (Suzuki, Son, Noyori, & Masuda, 1990).

Crystal Structure and NMR Spectroscopy

  • A study focused on the chemical preparation, crystal structure, and NMR spectroscopy of an organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate (Kefi, Abid, Nasr, & Rzaigui, 2007).

Polymerization Catalysts

Photochromic Mechanism in Polymeric Films

  • The compound has been utilized in synthesizing polyurethane cationomers with fluorescent properties, investigating the photochromic mechanism of salicylideneanil structures (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).

Redox Reactions in Environmental Contexts

  • A study evaluated the redox reaction between manganese dioxide and anilines, including the 5-Chloro-2-(2,3-dimethylphenoxy)aniline derivative, in aqueous suspensions, with implications for environmental transformations (Laha & Luthy, 1990).

Nephrotoxicity Studies

Chemical Synthesis Processes

  • Investigations into the production of related aniline compounds, including optimal conditions for producing 2,5 - dimethoxy - 4 chloro-aniline, have been conducted, highlighting the importance of reaction conditions (Wang Dong-tia, 2000).

Electrocatalytic Applications

  • Research into electrochemical synthesis in aqueous solution of novel polymers based on aniline derivatives demonstrates their potential in advanced materials applications, such as in dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

properties

IUPAC Name

5-chloro-2-(2,3-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJWLTHVSIELFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2,3-dimethylphenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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